eGFP Knockout Potency at Sub-Nanomolar RNP Doses: TFE-IDAtp1-LinA vs. Initial Lead Stp2-C-OHSteA
TFE-IDAtp1-LinA demonstrates markedly superior eGFP knockout efficiency at low RNP concentrations compared to the initial lead structure Stp2-C-OHSteA. At 1 nM RNP, TFE-IDAtp1-LinA achieves ~88% knockout in HeLa eGFP reporter cells, whereas Stp2-C-OHSteA induces only ~20% knockout. At 500 pM RNP, TFE-IDAtp1-LinA still enables ~61% eGFP disruption, while Stp2-C-OHSteA shows negligible activity [1].
| Evidence Dimension | eGFP knockout efficiency (%) at specified RNP doses |
|---|---|
| Target Compound Data | ~88% at 1 nM; ~61% at 500 pM |
| Comparator Or Baseline | Stp2-C-OHSteA (initial lead xenopeptide): ~20% at 1 nM; negligible at 500 pM |
| Quantified Difference | ~4.4-fold higher knockout at 1 nM; activity retained at 500 pM vs. no detectable activity |
| Conditions | HeLa eGFP reporter cells; Cas9/sgRNA RNP; N/P ratio = 24; 48 h post-treatment |
Why This Matters
Procuring TFE-IDAtp1-LinA over legacy xenopeptides directly translates to >4× experimental RNP dose reduction, enabling more physiologically relevant, low-toxicity gene editing workflows.
- [1] Lin Y, Luo X, Burghardt T, et al. Chemical Evolution of Amphiphilic Xenopeptides for Potentiated Cas9 Ribonucleoprotein Delivery. J Am Chem Soc. 2023;145(28):15171-15179. View Source
